Technical Monograph: (4-Fluorocyclohexyl)methanamine Hydrochloride
Technical Monograph: (4-Fluorocyclohexyl)methanamine Hydrochloride
Executive Summary
(4-Fluorocyclohexyl)methanamine hydrochloride is a high-value fluorinated building block used extensively in modern drug discovery. It serves as a metabolically stable bioisostere for cyclohexylmethanamine and benzylamine moieties. The strategic introduction of the fluorine atom at the C4 position achieves two critical medicinal chemistry objectives: blocking oxidative metabolism at the typically labile 4-position of the cyclohexane ring and modulating the pKa of the primary amine via through-bond inductive effects.
This guide details the physicochemical properties, synthetic routes, and structural analysis of this compound, with a specific focus on the stereochemical implications (cis vs. trans) that drive potency and selectivity in receptor binding.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The hydrochloride salt typically exists as a white, crystalline solid. It is highly soluble in water and polar organic solvents (DMSO, Methanol) but insoluble in non-polar ethers and alkanes.
| Property | Data |
| IUPAC Name | (4-Fluorocyclohexyl)methanamine hydrochloride |
| Common Name | 4-Fluoro-cyclohexanemethylamine HCl |
| CAS Number (cis) | 1785484-87-8 (Free base ref), 2891580-93-9 (HCl) |
| CAS Number (trans) | 2891580-94-0 (HCl ref) |
| Molecular Formula | C₇H₁₄FN[1] · HCl |
| Molecular Weight | 167.65 g/mol (Salt); 131.19 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Melting Point | >200°C (Decomposition typical for amine HCl salts) |
| Solubility | Water (>50 mg/mL), DMSO, Methanol |
| pKa (Estimated) | 9.8 – 10.2 (Slightly lower than cyclohexylmethanamine due to F-induction) |
| H-Bond Donors/Acceptors | 3 / 1 |
Synthetic Methodologies
Robust Manufacturing Route (Amide Reduction)
While various routes exist (e.g., nitrile reduction), the Amide Reduction Route is preferred for process scalability because it avoids the use of high-pressure hydrogenation of nitriles, which can lead to secondary amine impurities.
Step-by-Step Protocol:
-
Activation: 4-Fluorocyclohexanecarboxylic acid (commercially available as mixed or separated isomers) is activated with Thionyl Chloride (
) or Carbonyldiimidazole (CDI) in DCM. -
Amidation: The activated acid is treated with aqueous ammonium hydroxide (
) or ammonia gas to yield 4-fluorocyclohexanecarboxamide. -
Reduction: The amide is reduced using Lithium Aluminum Hydride (
) or Borane-THF ( ) complex under reflux.-
Critical Control Point: Borane reduction is milder and preserves the C-F bond better than harsh metallic reductions.
-
-
Salt Formation: The crude amine is dissolved in diethyl ether or ethanol, and anhydrous HCl gas (or 4M HCl in dioxane) is added to precipitate the hydrochloride salt.
Synthesis Workflow Diagram
Caption: Scalable synthesis route via amide intermediate, minimizing defluorination risks.
Medicinal Chemistry Applications: The "Fluorine Effect"
Conformational Bias & Stereochemistry
The stereochemistry of the 1,4-disubstitution is the single most critical factor in the application of this building block. The cyclohexane ring can adopt cis or trans configurations, which display distinct spatial vectors.
-
Trans-Isomer: The 1-aminomethyl and 4-fluoro groups are on opposite faces. The thermodynamically preferred conformation is diequatorial , placing both the bulky
and the fluorine atom in equatorial positions. This extends the molecule's length, making it a linear spacer. -
Cis-Isomer: The groups are on the same face. Due to the high A-value (steric bulk) of the
group (~1.7 kcal/mol) compared to Fluorine (~0.25 kcal/mol), the amine group locks into the equatorial position, forcing the Fluorine atom into the axial position .
This "Axial Fluorine" in the cis-isomer is highly prized for specific receptor interactions where a dipole perpendicular to the ring plane is required.
Conformational Analysis Diagram
Caption: Stereochemical drivers forcing the cis-isomer into a specific F-axial conformation.
Metabolic Stability
The C4 position of cyclohexyl rings is a notorious "soft spot" for CYP450-mediated oxidation (hydroxylation). Substituting hydrogen with fluorine at this position:
-
Blocks Metabolism: The C-F bond energy (approx. 116 kcal/mol) renders the C4 position resistant to oxidative attack.
-
Lowers Lipophilicity: While fluorine is lipophilic, the polarity of the C-F bond often lowers the overall LogD compared to a methyl group, improving solubility and bioavailability.
Analytical Characterization (Self-Validating Protocols)
To verify the identity and isomeric purity of the salt,
Diagnostic NMR Signals (DMSO-d6):
-
Geminal H-F Coupling: The proton at the C4 position (attached to the same carbon as Fluorine) will appear as a doublet of multiplets (dm).
-
Coupling Constant (
): Expect a large coupling of 45–50 Hz . This is the "fingerprint" of the H-C-F motif.
-
-
Amine Protons: Broad singlet at
8.0–8.5 ppm (exchangeable with ). -
Differentiation:
-
Trans-isomer: The C4 proton is axial (if F is equatorial), appearing as a wide multiplet due to large axial-axial H-H couplings (~10-12 Hz) plus the H-F coupling.
-
Cis-isomer: The C4 proton is equatorial (if F is axial), appearing as a narrower multiplet (small eq-ax/eq-eq H-H couplings) split by the large H-F coupling.
-
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety glasses with side shields. |
| STOT-SE | H335: May cause respiratory irritation. | Handle in a fume hood. |
Storage: Store in a cool, dry place. Hygroscopic – keep tightly sealed.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 55285351 (cis-isomer). Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Fluorinated cyclohexanes: Synthesis of amine building blocks. (Context on fluorinated cyclohexane synthesis). Available at: [Link]
-
Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry. (Review on fluorine conformational effects). Available at: [Link]
